molecular formula C44H87N5O2 B12709493 N,N'-(Iminobis(ethyleneiminoethylene))bis(oleamide) CAS No. 94139-24-9

N,N'-(Iminobis(ethyleneiminoethylene))bis(oleamide)

Cat. No.: B12709493
CAS No.: 94139-24-9
M. Wt: 718.2 g/mol
InChI Key: KYVMYYMBMFHFLN-CLFAGFIQSA-N
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Description

N,N’-(Iminobis(ethyleneiminoethylene))bis(oleamide) is a chemical compound with the molecular formula C44H87N5O2. It is known for its unique structure, which includes two oleamide groups connected by an iminobis(ethyleneiminoethylene) linker. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bis(oleamide) typically involves the reaction of oleic acid with ethylenediamine to form oleamide. This oleamide is then reacted with iminobis(ethyleneiminoethylene) to produce the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of N,N’-(Iminobis(ethyleneiminoethylene))bis(oleamide) is scaled up using large reactors and continuous flow processes. These methods ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Iminobis(ethyleneiminoethylene))bis(oleamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oleamide groups, leading to the formation of amines or other derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N,N’-(Iminobis(ethyleneiminoethylene))bis(oleamide) has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in therapeutic formulations.

    Industry: It is used as a lubricant additive, plasticizer, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bis(oleamide) involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Ethylenebis(oleamide): Similar structure but lacks the iminobis(ethyleneiminoethylene) linker.

    N,N’-Bis(oleamide): Contains two oleamide groups but with a different linker.

    Oleamide: A simpler compound with a single oleamide group.

Uniqueness

N,N’-(Iminobis(ethyleneiminoethylene))bis(oleamide) is unique due to its specific linker, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

94139-24-9

Molecular Formula

C44H87N5O2

Molecular Weight

718.2 g/mol

IUPAC Name

(Z)-N-[2-[2-[2-[2-[[(Z)-octadec-9-enoyl]amino]ethylamino]ethylamino]ethylamino]ethyl]octadec-9-enamide

InChI

InChI=1S/C44H87N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)48-41-39-46-37-35-45-36-38-47-40-42-49-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45-47H,3-16,21-42H2,1-2H3,(H,48,50)(H,49,51)/b19-17-,20-18-

InChI Key

KYVMYYMBMFHFLN-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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